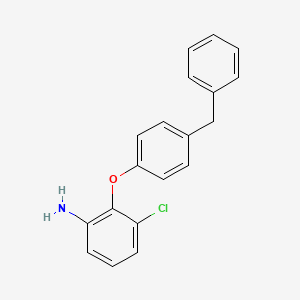

2-(4-Benzylphenoxy)-3-chloroaniline

Description

Contextualization of the 2-(4-Benzylphenoxy)-3-chloroaniline Scaffold

The molecular structure of this compound is a precise amalgamation of three key chemical moieties: a 3-chloroaniline (B41212) ring, a phenoxy group, and a benzyl (B1604629) group attached at the para-position of the phenoxy ring. This arrangement results in a diaryl ether where one aromatic system is a substituted aniline (B41778).

The scaffold is characterized by several distinct features:

The 3-chloroaniline portion provides a site for further chemical modification at the amino group and influences the electronic properties of the aromatic ring through the electron-withdrawing nature of the chlorine atom.

The ether linkage (C-O-C) introduces a degree of conformational flexibility while being generally robust.

The 4-benzylphenoxy group adds significant steric bulk and introduces a non-polar, flexible benzyl substituent, which can influence intermolecular interactions and solubility.

The specific placement of the bulky benzylphenoxy group at the ortho-position to the amine on the chloroaniline ring creates a sterically hindered environment, which can direct the reactivity of the molecule in subsequent chemical transformations.

Significance of Substituted Anilines and Phenoxy Ethers in Contemporary Chemical Sciences

Phenoxy ethers are equally significant, forming the core of many advanced materials and biologically relevant molecules. organic-chemistry.org The synthesis of diaryl ethers has been a subject of extensive research, leading to the development of powerful cross-coupling methodologies. organic-chemistry.orgresearchgate.net The combination of these two entities into a single "substituted phenoxy aniline" framework, as seen in this compound, allows researchers to explore structure-property relationships in a sophisticated molecular context.

Objectives and Scope of Academic Inquiry into this compound Architectures

Academic research concerning molecules like this compound is primarily centered on fundamental synthetic and characterization challenges. A principal objective is the development of efficient and high-yielding synthetic pathways. The formation of the diaryl ether bond is the key synthetic step, often pursued through transition-metal-catalyzed cross-coupling reactions.

The Ullmann condensation (or Ullmann coupling) is a classic and widely studied method for this purpose, typically involving the copper-catalyzed reaction of an aryl halide with a phenol (B47542). thieme-connect.deorganic-chemistry.orgresearchgate.net Modern variations of this reaction aim to achieve high yields under milder conditions, often through the development of novel ligands and catalytic systems. thieme-connect.de The synthesis of this compound would likely involve the coupling of 4-benzylphenol (B16752) with 2,3-dichloroaniline (B127971) or 3-chloro-2-fluoroaniline, or alternatively, the coupling of 1-bromo-2-(4-benzylphenoxy)benzene with ammonia (B1221849) under specific catalytic conditions.

The scope of inquiry extends beyond synthesis to include thorough physicochemical characterization. Researchers would employ a suite of analytical techniques, such as:

Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the precise connectivity and conformation of the molecule. nih.gov

Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.

X-ray Crystallography to determine the exact three-dimensional structure in the solid state.

These studies provide foundational data on the molecule's architecture, which is essential for understanding its properties and potential as a building block in the creation of more complex chemical entities.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₉H₁₆ClNO |

| Molecular Weight | 309.79 g/mol |

| CAS Number | Not publicly available |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-benzylphenoxy)-3-chloroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO/c20-17-7-4-8-18(21)19(17)22-16-11-9-15(10-12-16)13-14-5-2-1-3-6-14/h1-12H,13,21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPVNGYRRBWIIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=C(C=CC=C3Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Reaction Pathways

Retrosynthetic Analysis of 2-(4-Benzylphenoxy)-3-chloroaniline

A retrosynthetic analysis of this compound allows for the logical deconstruction of the target molecule into simpler, commercially available starting materials. The primary disconnections are typically made at the most synthetically accessible bonds, which in this case are the ether linkage and the amine group.

One effective retrosynthetic strategy involves the disconnection of the C-O bond of the diaryl ether. This leads to two key synthons: a substituted aniline (B41778) or phenol (B47542) and a benzyl-substituted aromatic ring. A plausible disconnection would yield 4-benzylphenol (B16752) and a 2-halo-3-chloroaniline derivative. An alternative, and often more practical, approach is to first transform the amino group into a nitro group via a retro-synthetic step known as functional group interconversion (FGI). This leads to the precursor 2-(4-benzylphenoxy)-3-chloronitrobenzene. The nitro group acts as an activating group for subsequent nucleophilic aromatic substitution reactions, making the disconnection of the ether bond in this intermediate more facile. This disconnection then points to 4-benzylphenol and 2,3-dichloronitrobenzene (B165493) as potential starting materials.

Another major retrosynthetic pathway focuses on the formation of the amino group. As previously mentioned, this is often accomplished late in the synthesis via the reduction of a nitro group. This approach is generally preferred as the nitro group is a versatile functional handle that can facilitate earlier synthetic steps and is readily converted to the desired amine in the final step.

Direct Synthetic Approaches for the Target Compound and Related Analogs

The forward synthesis of this compound can be achieved through several established methodologies, each with its own advantages and considerations regarding reaction conditions and substrate scope.

Reductive Amination Pathways Utilizing Nitro Precursors

The reduction of an aromatic nitro group is a fundamental and highly reliable transformation in organic synthesis for the preparation of anilines. In the context of synthesizing this compound, the key step is the reduction of the intermediate 2-(4-benzylphenoxy)-3-chloronitrobenzene.

A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule and the desired reaction conditions. Common methods include:

Catalytic Hydrogenation: This method utilizes hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). It is a clean and efficient method that often provides high yields of the desired aniline.

Metal-Acid Systems: A classic and robust method involves the use of a metal, such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂), in the presence of an acid like hydrochloric acid (HCl) or acetic acid.

Transfer Hydrogenation: This approach uses a hydrogen donor molecule, such as hydrazine (B178648) (N₂H₄) or ammonium (B1175870) formate (B1220265) (HCO₂NH₄), in the presence of a catalyst like Pd/C. This method avoids the need for handling flammable hydrogen gas directly.

| Reaction | Reagents and Conditions | Product |

| Reduction of Nitro Precursor | 2-(4-benzylphenoxy)-3-chloronitrobenzene, H₂, Pd/C, Ethanol | This compound |

| Reduction of Nitro Precursor | 2-(4-benzylphenoxy)-3-chloronitrobenzene, Fe, HCl | This compound |

| Reduction of Nitro Precursor | 2-(4-benzylphenoxy)-3-chloronitrobenzene, SnCl₂·2H₂O, Ethanol | This compound |

Formation of Aryl Ether Linkages (e.g., Williamson Ether Synthesis Variants, Ullmann Condensation)

The construction of the diaryl ether bond is a pivotal step in the synthesis of this compound. Two of the most prominent methods for this transformation are the Williamson ether synthesis and the Ullmann condensation.

Williamson Ether Synthesis Variants: The classical Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. For the formation of diaryl ethers, a modified approach is necessary, typically involving the reaction of a phenoxide with an activated aryl halide. In this synthesis, the sodium or potassium salt of 4-benzylphenol can be reacted with an aryl halide such as 2,3-dichloronitrobenzene. The presence of the electron-withdrawing nitro group ortho to the chlorine atom activates the halide towards nucleophilic aromatic substitution by the phenoxide.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that couples a phenol with an aryl halide. This method is particularly valuable when the aryl halide is not sufficiently activated for nucleophilic aromatic substitution. The synthesis of the target molecule could proceed via the reaction of 4-benzylphenol with a 2-halo-3-chloroaniline derivative, such as 2-bromo-3-chloroaniline, in the presence of a copper catalyst (e.g., CuI or Cu₂O), a base (e.g., K₂CO₃ or Cs₂CO₃), and often a ligand to facilitate the reaction.

| Reaction Type | Reactant 1 | Reactant 2 | Key Conditions |

| Williamson Ether Synthesis | 4-Benzylphenol | 2,3-Dichloronitrobenzene | Strong base (e.g., NaH, K₂CO₃) |

| Ullmann Condensation | 4-Benzylphenol | 2-Bromo-3-chloroaniline | Copper catalyst, base, high temperature |

Regioselective Chlorination Strategies on Aromatic Systems

The introduction of the chlorine atom at the C3 position of the aniline ring requires careful strategic planning to achieve the desired regioselectivity. Direct chlorination of the parent 2-(4-benzylphenoxy)aniline (B3172010) is generally not a viable approach. The strong activating and ortho-, para-directing nature of the amino group would likely lead to a mixture of products, with chlorination occurring at the positions electronically favored by the amine (C4 and C6).

Consequently, the chlorine atom is almost always introduced at an earlier stage of the synthesis using a precursor that already contains the desired substitution pattern. Starting with materials such as 2-amino-3-chlorophenol (B1288307) or 2,3-dichloronitrobenzene ensures that the chlorine atom is correctly positioned from the outset, thereby avoiding complex and often low-yielding regioselectivity issues in the later stages of the synthesis.

Advanced Functionalization and Derivatization Techniques

Modern synthetic methodologies offer powerful tools for the further functionalization and diversification of the this compound scaffold. These advanced techniques are invaluable for creating libraries of related compounds for applications in medicinal chemistry and materials science.

Site-Selective C-H Functionalization Methodologies (e.g., borylation of anilines)

Site-selective C-H functionalization has revolutionized synthetic chemistry by enabling the direct conversion of C-H bonds into new functional groups, thus streamlining synthetic sequences. For aniline derivatives, iridium-catalyzed C-H borylation is a particularly powerful and well-established method.

In the case of this compound, the amino group can act as a directing group, guiding the borylation to the ortho C-H bond at the C6 position. The bulky 4-benzylphenoxy group at the C2 position would likely provide steric hindrance, further enhancing the selectivity for the C6 position. The borylation reaction is typically carried out using bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of an iridium catalyst.

The resulting arylboronate ester is a highly versatile synthetic intermediate. It can readily participate in a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce a diverse range of substituents, including alkyl, alkenyl, aryl, and heteroaryl groups. This late-stage diversification strategy allows for the rapid generation of a library of analogs from a common advanced intermediate.

| Reaction | Substrate | Reagent | Catalyst | Product |

| C-H Borylation | This compound | Bis(pinacolato)diboron (B₂pin₂) | Iridium complex (e.g., [Ir(cod)OMe]₂) | 2-(4-Benzylphenoxy)-3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

Cross-Coupling Reactions for Aryl-Aryl and Aryl-Heteroatom Bond Formation

The construction of the this compound backbone relies on the formation of a carbon-oxygen (C-O) bond to create the diaryl ether and the inherent presence of a carbon-nitrogen (C-N) bond in the chloroaniline fragment.

The formation of the diaryl ether linkage is a classic example of a C-O cross-coupling reaction. Historically, the Ullmann condensation has been a primary method for this transformation, involving the copper-promoted reaction of an aryl halide with a phenol. nih.govwikipedia.org This reaction traditionally required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org Modern variations of the Ullmann-type reaction have been developed to proceed under milder conditions. nih.govorganic-chemistry.org

A significant advancement in C-N and C-O bond formation is the palladium-catalyzed Buchwald-Hartwig reaction. wikipedia.orgorganic-chemistry.org This versatile method allows for the coupling of aryl halides or triflates with amines (for C-N bonds) or alcohols/phenols (for C-O bonds) with high efficiency and broad substrate scope. wikipedia.orgorganic-chemistry.org The synthesis of the diaryl ether portion of the target molecule is well-suited for a Buchwald-Hartwig ether synthesis. organic-chemistry.org Similarly, the aniline moiety, a key component, is often synthesized via N-arylation reactions, for which the Buchwald-Hartwig amination is a premier method. wikipedia.orglibretexts.org

Another related process for C-N bond formation is the Goldberg reaction, a copper-catalyzed coupling of an aryl halide with an aniline, which serves as an alternative to the Buchwald-Hartwig amination. wikipedia.org Furthermore, innovative strategies continue to emerge, such as the formal insertion of an oxygen atom between Suzuki-Miyaura coupling partners, offering a complementary approach to traditional C-O cross-coupling for diaryl ether synthesis. acs.orgacs.org

Catalytic Systems in the Synthesis of this compound and Related Motifs

The efficiency and selectivity of the cross-coupling reactions used to synthesize diaryl ethers and aryl amines are critically dependent on the catalytic system employed. Both transition metal complexes and, more recently, organocatalysts have proven effective.

Transition Metal-Catalyzed Processes for Carbon-Heteroatom Bond Formation

Transition metals, particularly palladium and copper, are the cornerstones of catalytic C-O and C-N bond formation.

Copper-Catalyzed Systems: The Ullmann reaction and its modern variants are defined by the use of copper catalysts. wikipedia.orgorganic-chemistry.org These reactions are a principal method for synthesizing diaryl ethers. nih.goveurekaselect.com A range of copper sources can be used, including copper nanoparticles, copper(I) salts like CuI, and copper(II) salts. nih.govjsynthchem.comnih.gov The effectiveness of these catalysts is often enhanced by the use of ligands, such as N,N-dimethylglycine or 1,10-phenanthroline, which stabilize the copper center and facilitate the catalytic cycle. wikipedia.orgorganic-chemistry.org Research has shown that copper iodide (CuI) is an effective catalyst for the C-O bond formation between aryl halides and phenols. eurekaselect.comepa.gov Nano-sized copper catalysts have also gained attention due to their high surface area, which can lead to rapid C-O bond formation under milder, often ligand-free, conditions. nih.gov

For C-N bond formation, copper-catalyzed N-arylation of amines and related nitrogen-containing compounds is also a well-established method. nih.govwjpmr.com Amino acids, such as L-proline, have been identified as effective ligands in promoting CuI-catalyzed coupling of aryl halides with amines. nih.gov

Palladium-Catalyzed Systems: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a dominant method for forming C-N bonds. wikipedia.org The development of this reaction has seen the evolution of several generations of catalyst systems, characterized by increasingly bulky and electron-rich phosphine (B1218219) ligands. wikipedia.orgnih.gov These ligands, such as XPhos and t-BuXPhos, stabilize the palladium(0) active species and promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. nih.gov Bidentate phosphine ligands like BINAP and DPPP were early developments that improved the reliability of coupling with primary amines. wikipedia.org

Similarly, palladium catalysts are highly effective for the synthesis of diaryl ethers. organic-chemistry.org The use of specific ligands, such as functionalized 1,3-dialkylimidazolinium salts that form N-heterocyclic carbenes (NHCs), can create highly active catalyst systems for this purpose. organic-chemistry.org

Iron-Catalyzed Systems: In the quest for more economical and environmentally benign catalysts, iron has emerged as a promising alternative to palladium and copper. Iron-catalyzed N-arylation of amines with aryl halides has been developed, using catalyst systems like iron(III) oxide (Fe₂O₃) in combination with ligands such as L-proline. acs.org

| Catalytic System | Reaction Type | Catalyst/Ligand | Base | Solvent | Typical Temperature | Reference(s) |

| Copper-Catalyzed | C-O Coupling (Ullmann) | CuI / N,N-dimethylglycine | Cs₂CO₃ | DMF | 90°C | organic-chemistry.orgepa.gov |

| Copper-Catalyzed | C-O Coupling (Ullmann) | Cu₂O Nanoparticles | Cs₂CO₃ | MeCN | 50-60°C | nih.gov |

| Copper-Catalyzed | C-N Coupling (Goldberg) | CuI / L-proline | K₂CO₃/K₃PO₄ | DMF/DMSO | 60-90°C | nih.govwjpmr.com |

| Palladium-Catalyzed | C-N Coupling (Buchwald-Hartwig) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110°C | nih.gov |

| Palladium-Catalyzed | C-O Coupling (Buchwald-Hartwig) | Pd(OAc)₂ / NHC precursor | NaH | Toluene | Varies | organic-chemistry.org |

| Iron-Catalyzed | C-N Coupling | Fe₂O₃ / L-proline | K₂CO₃ | DMSO | Varies | acs.org |

This table presents illustrative examples and conditions may vary based on specific substrates.

Organocatalysis in Aryl Ether and Amine Synthesis

While transition metal catalysis is dominant, organocatalysis, which uses small organic molecules to accelerate reactions, has gained traction as a complementary and often more sustainable approach. researchgate.net

For the synthesis of amines, organocatalysis provides a metal-free pathway. researchgate.netepfl.ch These reactions often proceed through different mechanisms than metal-catalyzed couplings. For instance, chiral organocatalysts can be used for the enantioselective addition of amines to other molecules. researchgate.net While direct organocatalytic arylation of amines is challenging, methods are being developed. For example, the transformation of carbon dioxide and amines into formamides and methylamines can be achieved using organocatalysts. epfl.ch

In the realm of diaryl ether synthesis, metal-free approaches are also emerging. Nucleophilic aromatic substitution (SNAr) reactions can be used to form diaryl ethers without a metal catalyst, though this typically requires highly electron-deficient aryl halides. rsc.org The use of diaryliodonium salts as arylating agents in the presence of a simple base represents another metal-free strategy for the synthesis of diaryl ethers under mild conditions. rsc.org Recently, a novel one-pot, metal-free synthesis of diarylamines from aromatic aldehydes and anilines has been developed, proceeding through an oxidative rearrangement and a light-induced deformylation step. acs.org

Computational Chemistry and Theoretical Molecular Studies

Electronic Structure Calculations for 2-(4-Benzylphenoxy)-3-chloroaniline

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement and energies of its electrons. For a molecule with the complexity of this compound, these calculations can predict its geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern electronic structure calculations. While ab initio methods are based purely on the principles of quantum mechanics without empirical parameters, DFT offers a computationally more efficient approach by approximating the electron correlation energy through functionals of the electron density. nist.gov For a molecule of this size, DFT, particularly with hybrid functionals like B3LYP, provides a good balance between accuracy and computational cost. nanobioletters.commdpi.com

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a systematic way to improve the accuracy of calculations. However, their computational expense increases rapidly with the size of the molecule. For this compound, high-level ab initio calculations would be computationally demanding but could serve as a benchmark for DFT results.

The choice of basis set and exchange-correlation functional is critical in DFT calculations and significantly impacts the accuracy of the results.

Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets (cc-pVTZ), provide more flexibility in describing the spatial distribution of electrons and generally lead to more accurate results, especially for systems with diffuse electrons or those where polarization is important. For a molecule containing chlorine and a benzyl (B1604629) group, a basis set with polarization and diffuse functions is recommended to accurately model the electronic structure.

Exchange-Correlation Functionals: The exchange-correlation functional in DFT approximates the quantum mechanical effects of electron exchange and correlation. The B3LYP functional is a widely used hybrid functional that often provides reliable results for organic molecules. nanobioletters.commdpi.com Other functionals, such as those from the M06 suite or dispersion-corrected functionals (e.g., B3LYP-D3), may offer improved accuracy for systems where non-covalent interactions, like those potentially present in the folded conformations of this compound, are significant. nih.gov

The following table summarizes common basis sets and functionals used in DFT calculations for similar molecules:

| Component | Examples | Significance |

| Basis Sets | 6-31G(d), 6-311++G(d,p), cc-pVDZ, cc-pVTZ | Determine the accuracy of the molecular orbital representation. Larger basis sets provide more accurate results at a higher computational cost. |

| Exchange-Correlation Functionals | B3LYP, PBE0, M06-2X, ωB97X-D | Approximate the electron exchange and correlation energy. The choice of functional affects the calculated electronic and geometric properties. |

The analysis of molecular orbitals (MOs), electron density, and molecular electrostatic potential (MEP) maps provides a detailed picture of the electronic properties of this compound.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For aniline (B41778) derivatives, the HOMO is often localized on the aniline ring and the nitrogen atom, while the LUMO is distributed over the aromatic system. echemcom.comresearchgate.net

Electrostatic Potential Maps (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. mdpi.com In this compound, the regions around the nitrogen and oxygen atoms are expected to have a negative electrostatic potential (red color), indicating they are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aniline's amino group will likely exhibit a positive potential (blue color), making them potential sites for hydrogen bonding. echemcom.com

Molecular Mechanics and Dynamics Simulations

While electronic structure calculations provide a static picture of a molecule, molecular mechanics and dynamics simulations are essential for exploring its dynamic behavior and conformational flexibility.

Molecular mechanics force fields, such as AMBER, CHARMM, or OPLS, can be used to perform conformational searches to identify low-energy conformers. These methods are computationally much faster than quantum mechanical calculations and can efficiently explore the vast conformational space of flexible molecules. nih.gov The identified low-energy conformers can then be further optimized using DFT to obtain more accurate geometries and relative energies. The conformational flexibility of diaryl ether moieties is a well-studied area, and it is known that small rotational barriers can allow access to a wide range of conformers. researchgate.net

The following table illustrates key dihedral angles that would be investigated in a conformational analysis of this compound:

| Dihedral Angle | Description | Expected Impact on Conformation |

| C(aniline)-O-C(phenoxy)-C(benzyl) | Defines the relative orientation of the two aromatic rings connected by the ether linkage. | Major determinant of the overall molecular shape, influencing the extent of intramolecular interactions. |

| O-C(phenoxy)-C(benzyl)-C(aromatic) | Describes the rotation of the benzyl group relative to the phenoxy ring. | Affects the spatial positioning of the benzyl group and potential steric hindrance. |

| C-C-N-H | Describes the planarity of the amino group relative to the aniline ring. | Influences hydrogen bonding capabilities and electronic conjugation. |

Molecular dynamics (MD) simulations provide a time-resolved view of the molecular motions and interactions of this compound in a given environment. By solving Newton's equations of motion for all atoms in the system, MD simulations can reveal how the molecule behaves over time, including its conformational changes and interactions with solvent molecules. mdpi.com

MD simulations are particularly useful for:

Investigating Dynamic Behavior: Understanding how the different parts of the molecule move relative to each other and the timescale of these motions. For flexible molecules, MD can reveal the transitions between different conformational states. nih.gov

Solvent Effects: Explicitly including solvent molecules (e.g., water, DMSO) in the simulation box allows for a realistic representation of how the solvent influences the conformation and properties of the solute. The solvent can stabilize certain conformers through hydrogen bonding or other intermolecular interactions.

For a molecule like this compound, MD simulations could be used to study how its conformation changes in different solvents and to understand the role of specific intermolecular interactions in its biological activity, if any. The stability of ligand-protein complexes, for instance, is often investigated using MD simulations. nih.gov

Theoretical Elucidation of Reaction Mechanisms

The synthesis of diaryl ethers such as this compound often involves a nucleophilic aromatic substitution (SNAr) mechanism. masterorganicchemistry.comwikipedia.org Computational chemistry plays a crucial role in dissecting the intricate details of these reaction pathways.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence involving a high-energy intermediate known as a Meisenheimer complex. wikipedia.org However, recent computational and kinetic isotope effect studies suggest that some SNAr reactions may proceed through a concerted mechanism, where bond formation and breakage occur in a single step. nih.gov

Transition state theory (TST) is a fundamental concept used to understand reaction rates by examining the properties of the activated complex at the saddle point of a potential energy surface. wikipedia.org For a molecule like this compound, its formation via a Williamson-type ether synthesis would involve the reaction of a phenoxide with a substituted chlorobenzene. Computational methods, such as density functional theory (DFT), can be employed to model this process. acs.orgibm.com

A reaction coordinate analysis would map the energy of the system as the nucleophilic phenoxide approaches the electrophilic chloroaniline derivative. This analysis can identify the transition state (the energy maximum along the reaction coordinate) and any intermediates (local energy minima). masterorganicchemistry.com For instance, in a hypothetical reaction forming a related diaryl ether, the calculated activation energy barrier provides a quantitative measure of the reaction's feasibility. acs.orgibm.com The geometry of the transition state reveals the extent of bond formation and bond breaking at this critical point.

Illustrative Data: Hypothetical Transition State Analysis for Diaryl Ether Formation

The following table presents hypothetical data for a computational study on the formation of a diaryl ether, illustrating the type of information obtained from transition state analysis.

| Parameter | Value | Description |

| Activation Energy (ΔG‡) | 25.5 kcal/mol | The Gibbs free energy difference between the reactants and the transition state. |

| Reaction Energy (ΔG_rxn) | -15.2 kcal/mol | The overall Gibbs free energy change of the reaction, indicating it is exergonic. |

| Key Bond Distance (C-O) | 2.1 Å | The distance between the incoming oxygen nucleophile and the aromatic carbon at the transition state. |

| Key Bond Distance (C-Cl) | 2.3 Å | The distance of the breaking carbon-chlorine bond at the transition state. |

| Imaginary Frequency | -350 cm⁻¹ | The single imaginary vibrational frequency confirming the structure as a true first-order saddle point (transition state). |

This table is for illustrative purposes only and does not represent experimentally verified data for this compound.

Theoretical models are highly effective in predicting how changes in molecular structure affect reaction outcomes. For the synthesis of this compound, the electronic properties of the substituents on both aromatic rings are critical. Electron-withdrawing groups on the electrophilic ring (the chloroaniline moiety) are known to accelerate SNAr reactions by stabilizing the negatively charged intermediate or transition state. masterorganicchemistry.com

Computational studies can quantify these effects. For example, DFT calculations on a series of para-substituted fluorobenzenes reacting with phenoxides have shown a good correlation between the calculated reaction barriers and the electron-donating or -withdrawing nature of the substituent. acs.orgibm.com This predictive capability allows chemists to choose optimal starting materials to improve reaction yields and selectivity. For instance, the presence and position of the chloro and benzylphenoxy groups on the aniline ring will significantly influence the activation energy of its formation.

Cheminformatics and Machine Learning Applications in Compound Research

Cheminformatics and machine learning are transforming drug discovery and materials science by enabling the rapid analysis of vast chemical datasets. nih.govnih.gov These tools are invaluable for prioritizing research efforts on compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate a compound's chemical structure with its biological activity or physicochemical properties. researchgate.netnih.gov These models are built by calculating a set of molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters) for a series of compounds and then using machine learning algorithms to find a mathematical relationship with an observed property. mdpi.com

For this compound, a QSAR model could be developed to predict its potential as a kinase inhibitor, a class of drugs where diaryl ether motifs are common. nih.govmdpi.com By training a model on a dataset of known kinase inhibitors with similar structural features, one could predict the inhibitory activity of this specific compound. nih.govacs.org Similarly, QSPR models can predict physicochemical properties like solubility, lipophilicity (logP), and metabolic stability, which are crucial for drug development. nih.govnih.gov Studies on substituted anilines have successfully used descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO) and logP to model their toxicity. researchgate.net

Illustrative Data: Predicted Physicochemical Properties for this compound

This table shows hypothetical properties for the target compound as predicted by various QSPR models.

| Property | Predicted Value | Method | Relevance |

| LogP (o/w) | 5.8 | ALOGPS | Predicts lipophilicity and membrane permeability. |

| Aqueous Solubility (LogS) | -5.2 | ESOL Model | Indicates low water solubility. nih.gov |

| Polar Surface Area (PSA) | 38.3 Ų | 2D Descriptors | Influences cell membrane penetration. mdpi.com |

| Bioavailability Score | 0.55 | SwissADME researchgate.net | A composite score predicting oral bioavailability. |

This table contains values generated for illustrative purposes and should not be considered as experimentally determined data.

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds for molecules that are likely to have a desired biological activity. nih.govresearchgate.net This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally. nih.gov

Starting with the scaffold of this compound, a virtual library of millions of analogs could be generated by systematically modifying its structure—for example, by changing the substitution pattern on the aromatic rings or altering the linker groups. acs.org This library can then be screened in silico.

Structure-based virtual screening: If the three-dimensional structure of a biological target (e.g., a protein kinase) is known, molecular docking can be used to predict how well each analog in the virtual library binds to the target's active site. This helps identify potential inhibitors with high binding affinity.

Ligand-based virtual screening: If the target structure is unknown, but other active molecules are, similarity searching can be employed. This involves finding molecules in the virtual library that are structurally or chemically similar to known active compounds, based on the principle that similar molecules often have similar biological activities. youtube.com

These computational screening methods allow for the vast chemical space around the core structure of this compound to be explored efficiently, leading to the discovery of novel analogs with potentially improved properties. nih.gov

Investigation of Molecular Interactions and Target Identification Methodologies

In Silico Approaches to Ligand-Target Interactions

Computational methods provide powerful tools to predict and analyze the interactions between a small molecule and its potential protein targets. These approaches are often used in the initial stages of drug discovery to screen large libraries of compounds and prioritize candidates for further experimental validation.

Molecular Docking Studies for Predicting Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in predicting the binding mode and estimating the binding affinity of the interaction. For 2-(4-Benzylphenoxy)-3-chloroaniline, molecular docking studies could be employed to screen potential protein targets and hypothesize its binding pose within the active site of a receptor. The process involves preparing the 3D structure of the ligand and the target protein, followed by the use of a docking algorithm to explore various binding conformations. The results are then scored based on the calculated binding energy, with lower energies typically indicating a more favorable interaction.

Table 1: Hypothetical Molecular Docking Results for this compound with Potential Targets

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Kinase A | -9.5 | Tyr123, Leu45, Val67 |

| Protease B | -8.2 | Asp89, His101, Ser154 |

| GPCR C | -7.8 | Phe203, Trp256, Asn301 |

Note: The data in this table is hypothetical and serves as an illustrative example of the output from molecular docking studies. Actual results would be dependent on the specific protein targets investigated.

Pharmacophore Modeling and Ligand-Based Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds. This model can then be used as a 3D query to screen large compound databases to identify novel molecules with the potential for similar biological activity. For this compound, a pharmacophore model could be developed to understand the key chemical features required for its interaction with a target and to discover other compounds with similar properties. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Binding Free Energy Calculations (e.g., MM/GBSA)

To obtain a more accurate estimation of the binding affinity predicted by molecular docking, binding free energy calculations can be performed. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for this purpose. It combines molecular mechanics energy calculations with continuum solvation models to estimate the free energy of binding of a ligand to a protein. This method can be applied to the docked poses of this compound to refine the prediction of its binding affinity and to better understand the energetic contributions of different types of interactions, such as van der Waals forces, electrostatic interactions, and solvation effects.

Experimental Strategies for Identifying Molecular Targets of Small Molecules

While in silico methods are valuable for generating hypotheses, experimental validation is essential to confirm the molecular targets of a small molecule and to accurately characterize its binding properties.

Affinity-Based Chemical Proteomics (e.g., Chemical Pull-Down Assays)

Affinity-based chemical proteomics is a powerful experimental strategy for identifying the direct binding partners of a small molecule from a complex biological sample, such as a cell lysate. This approach typically involves immobilizing a modified version of the small molecule (a "bait" molecule) onto a solid support, such as beads. When the cell lysate is incubated with these beads, proteins that bind to the bait molecule are captured. After washing away non-specifically bound proteins, the captured proteins can be eluted and identified using techniques like mass spectrometry. A chemical pull-down assay using a derivatized form of this compound could be used to isolate its interacting proteins from a relevant biological system, thereby identifying its molecular targets.

Table 2: Illustrative Workflow for a Chemical Pull-Down Assay

| Step | Description |

| 1. Probe Synthesis | Synthesize a derivative of this compound with a linker for immobilization. |

| 2. Immobilization | Covalently attach the probe to agarose (B213101) or magnetic beads. |

| 3. Incubation | Incubate the beads with a cell lysate or tissue extract. |

| 4. Washing | Wash the beads to remove non-specifically bound proteins. |

| 5. Elution | Elute the specifically bound proteins from the beads. |

| 6. Protein Identification | Identify the eluted proteins using mass spectrometry. |

Label-Free Biophysical Techniques for Interaction Detection

Label-free biophysical techniques allow for the direct detection and characterization of molecular interactions without the need for labeling either the small molecule or the protein target. These methods are highly sensitive and can provide quantitative data on binding affinity, kinetics, and thermodynamics. Examples of such techniques include Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI). In a typical SPR or BLI experiment, one of the binding partners is immobilized on a sensor surface, and the other is flowed over the surface. The binding event is detected as a change in the refractive index or the thickness of the biological layer on the sensor surface. These techniques could be used to confirm the interaction between this compound and a putative target protein identified through other methods and to precisely measure the binding affinity and kinetics of this interaction.

Functional Genomics and Genetic Interaction Network Analysis for Target Deconvolution

Functional genomics is a field of molecular biology that aims to understand the function of genes and proteins, often on a genome-wide scale. Methods like high-throughput screening, DNA microarrays, and RNA sequencing (RNA-Seq) are employed to determine how genes are expressed and how their products interact to create a phenotype. For a compound like this compound, functional genomics could theoretically be used to identify its cellular targets and mechanism of action. For instance, treating a panel of cancer cell lines with the compound and subsequently analyzing changes in gene expression could reveal which cellular pathways are affected.

Genetic interaction network analysis is a powerful tool used to map the functional relationships between genes. These networks can reveal "synthetic lethal" interactions, where the simultaneous perturbation of two genes leads to cell death, while the loss of only one does not. In the context of drug discovery, if a compound inhibits a specific protein, identifying its synthetic lethal partners can suggest effective combination therapies. For example, CRISPR/Cas9-based genetic screens can be performed in the presence of a compound to identify genes that, when knocked out, sensitize cells to the compound's effects. This approach helps to deconvolute the compound's targets by placing them within the broader context of cellular genetic networks.

However, a review of current scientific literature indicates that no specific functional genomics or genetic interaction network analyses have been published for this compound. Such studies would be a necessary step to elucidate its biological targets and potential therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

QSAR and SPR are computational modeling disciplines that aim to correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (SPR). These models are instrumental in drug discovery for optimizing lead compounds and predicting the activity of novel molecules.

The development of a predictive QSAR model involves several steps. First, a dataset of compounds with known activities is required. For this compound, this would necessitate synthesizing and testing a series of structural analogs. Molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics, are then calculated for each compound. These can include descriptors for hydrophobicity (e.g., logP), electronic properties, and steric features. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that links these descriptors to the observed biological activity.

A successful QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. Currently, there are no published QSAR models specifically developed for the this compound scaffold.

In modern drug design, it is not enough for a compound to be potent; it must also possess drug-like properties. Ligand efficiency (LE) and lipophilic efficiency (LipE) are metrics used to assess the quality of a lead compound.

Ligand Efficiency (LE) measures the binding energy per heavy (non-hydrogen) atom of a molecule. It is a useful metric for comparing compounds of different sizes and helps in identifying small, efficient fragments that can be grown into more potent leads.

Lipophilic Efficiency (LipE) relates the potency of a compound to its lipophilicity (typically measured as logP or logD). High lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. LipE helps to guide the optimization of potency while controlling the lipophilicity of the molecule. A higher LipE value is generally desirable, indicating that the compound achieves its potency without excessive lipophilicity.

The application of these metrics requires experimental data on the biological activity (e.g., IC50 or Ki) and lipophilicity of the compound. As there are no publicly available, detailed studies on the biological targets and activity of this compound, the calculation and application of LE and LipE metrics for this specific compound cannot be performed.

Derivatization, Analog Design, and Structure Activity Relationship Sar Exploration

Rational Design Principles for Structural Modifications of 2-(4-Benzylphenoxy)-3-chloroaniline

The rational design of analogs of this compound is guided by established principles of medicinal chemistry, drawing insights from the SAR of related diaryl ether compounds. The core structure of this compound presents three key regions for modification: the aniline (B41778) ring (Ring A), the central phenoxy ring (Ring B), and the benzyl (B1604629) group (Ring C). The primary objective of structural modifications is to enhance target affinity and selectivity, improve pharmacokinetic properties, and minimize off-target effects.

Key design principles include:

Aniline Ring (Ring A) Modification: The amino group and the chlorine substituent on this ring are critical for its electronic properties and potential interactions with biological targets. Modifications can include:

Varying the position and nature of the halogen: The chloro group at the 3-position can be moved to other positions (e.g., 4- or 5-position) or replaced with other halogens (e.g., fluorine, bromine) to modulate lipophilicity and electronic character.

Introducing other substituents: The addition of small electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., trifluoromethyl) groups can influence the pKa of the aniline nitrogen and its hydrogen bonding capacity.

Bioisosteric replacement of the aniline: The aniline moiety could be replaced with other hydrogen bond-donating groups to explore different binding interactions.

Phenoxy Ring (Ring B) and Ether Linkage Modification: The diaryl ether linkage provides a degree of conformational flexibility. Modifications in this region aim to:

Alter the ether linkage: Replacing the oxygen atom with sulfur (thioether) or an amino group (aminodiphenylamine) can significantly alter the bond angle and conformational preferences, potentially leading to new interactions with the target.

Benzyl Group (Ring C) Modification: The benzyl group is a significant lipophilic moiety that can engage in hydrophobic and π-stacking interactions. Rational modifications include:

Substitution on the phenyl ring: Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy, nitro) at the ortho, meta, or para positions can probe the steric and electronic requirements of the binding pocket. Studies on other diaryl ether derivatives have shown that para-substitution on this ring can be particularly beneficial for activity. nih.gov

Replacement of the phenyl ring: The phenyl ring can be replaced with other aromatic or heteroaromatic rings to explore different van der Waals and π-system interactions.

Modification of the benzylic methylene (B1212753) linker: The length and rigidity of the linker can be altered, for instance, by introducing a carbonyl group or replacing the methylene with a larger alkyl group.

Synthetic Strategies for Analogs with Systemic Substituent Variations

The synthesis of a library of this compound analogs with systematic substituent variations can be achieved through convergent synthetic routes, primarily relying on nucleophilic aromatic substitution (SNAr) reactions or copper- or palladium-catalyzed cross-coupling reactions.

A general and flexible approach involves the Ullmann condensation or Buchwald-Hartwig amination. The Ullmann reaction would involve the coupling of a substituted 2-bromophenol (B46759) derivative with a substituted aniline in the presence of a copper catalyst. A more modern and often higher-yielding approach is the Buchwald-Hartwig cross-coupling, which utilizes a palladium catalyst to form the C-N bond.

A versatile synthetic strategy to generate a diverse library of analogs is outlined below:

Synthesis of Substituted 4-Benzylphenols: A variety of substituted benzyl halides can be reacted with 4-hydroxy-bromobenzene via Williamson ether synthesis to produce a range of 4-(substituted-benzyl)oxy-bromobenzenes.

Synthesis of Substituted 2-(4-Benzylphenoxy)phenols: The resulting 4-(substituted-benzyl)oxy-bromobenzenes can then undergo a copper-catalyzed coupling reaction with a protected catechol, followed by deprotection to yield the corresponding substituted 2-(4-benzylphenoxy)phenols.

Final Assembly of Analogs: The final diaryl ether aniline analogs can be synthesized through a palladium-catalyzed Buchwald-Hartwig amination of the synthesized 2-(4-benzylphenoxy)phenols with a diverse set of substituted anilines.

Alternatively, a convergent synthesis can be employed by coupling various substituted 2-phenoxyanilines with a range of benzyl halides. The synthesis of 2-phenoxyaniline (B124666) derivatives can be achieved by the reaction of o-nitrochlorobenzene with a phenol (B47542), followed by reduction of the nitro group. google.com A patent for 2-phenoxyaniline derivatives describes their synthesis where 4-(2-nitrophenoxy)phenol (B7867051) is reacted with various benzyl bromides, followed by reduction of the nitro group to the aniline. google.com

Table 1: Representative Synthetic Strategies for Analog Generation

| Ring Modification | Precursor 1 | Precursor 2 | Reaction Type |

| Aniline Ring (A) | Substituted 2-(4-benzylphenoxy)bromobenzene | Substituted anilines | Buchwald-Hartwig Amination |

| Phenoxy Ring (B) | Substituted 4-bromophenol | Substituted benzyl halide | Williamson Ether Synthesis |

| Benzyl Ring (C) | 4-Hydroxyphenoxyaniline | Substituted benzyl halides | Williamson Ether Synthesis |

Investigating the Impact of Structural Changes on Molecular Interactions and Pathways

The systematic structural modifications of this compound allow for a detailed investigation of how these changes impact the molecule's interactions with biological targets and its subsequent effects on cellular pathways. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing a roadmap for optimizing the lead compound.

Based on SAR studies of structurally related diaryl ether compounds with anticancer activity, certain trends can be anticipated. For instance, the presence of a halogen, such as chlorine, or a hydroxyl group at the para-position of one of the phenyl rings has been shown to significantly enhance antitumor activity in other diaryl ether series. nih.gov This suggests that analogs of this compound with a para-chloro or para-hydroxy substituent on the benzyl ring may exhibit improved potency.

The following hypothetical data table illustrates the kind of SAR data that would be generated from screening a library of analogs against a cancer cell line (e.g., a lung cancer cell line like A549). The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Table 2: Hypothetical Structure-Activity Relationship Data for this compound Analogs (Antiproliferative Activity in A549 Cells)

| Compound ID | Ring A (Substituent) | Ring C (Substituent on Benzyl) | IC50 (µM) |

| Parent | 3-Cl | H | 15.2 |

| Analog 1 | 4-Cl | H | 10.5 |

| Analog 2 | 3-F | H | 18.9 |

| Analog 3 | 3-Cl | 4-Cl | 5.8 |

| Analog 4 | 3-Cl | 4-OH | 7.1 |

| Analog 5 | 3-Cl | 4-OCH3 | 9.3 |

| Analog 6 | 3-Cl | 4-NO2 | 25.4 |

| Analog 7 | 4-F | 4-Cl | 4.9 |

Impact of Aniline Ring Substitution: Moving the chlorine from the 3- to the 4-position (Analog 1 vs. Parent) may lead to a modest increase in potency. Replacing chlorine with fluorine (Analog 2 vs. Parent) might decrease activity, suggesting that the nature of the halogen is important.

Impact of Benzyl Ring Substitution: The introduction of a chlorine or a hydroxyl group at the para-position of the benzyl ring (Analogs 3 and 4) appears to significantly enhance antiproliferative activity, consistent with findings for other diaryl ether series. nih.gov An electron-donating methoxy (B1213986) group (Analog 5) may be well-tolerated, while a strong electron-withdrawing nitro group (Analog 6) could be detrimental to activity.

Combined Effects: The combination of favorable substituents on both rings (e.g., 4-fluoro on Ring A and 4-chloro on Ring C, as in Analog 7) could lead to the most potent compounds.

Further investigations would involve molecular modeling studies to dock the most active analogs into the binding site of a putative target protein. This would help to rationalize the observed SAR at a molecular level, identifying key hydrogen bonds, hydrophobic interactions, and π-stacking that contribute to binding affinity. Subsequent cell-based assays would then be employed to determine if the increased potency correlates with the modulation of specific signaling pathways, for example, by examining the expression levels of proteins involved in cell cycle regulation or apoptosis. nih.gov

Advanced Spectroscopic and Spectrometric Characterization for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 2-(4-benzylphenoxy)-3-chloroaniline in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of the molecule's connectivity and spatial arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex, with distinct regions corresponding to the aromatic protons of the three phenyl rings and the methylene (B1212753) protons of the benzyl (B1604629) group. The protons on the 3-chloroaniline (B41212) ring would likely appear as a set of multiplets, with their chemical shifts influenced by the electron-withdrawing chlorine atom and the electron-donating amino and phenoxy groups. The protons on the 4-benzylphenoxy moiety would also exhibit characteristic splitting patterns. The benzylic protons would likely appear as a singlet, integrating to two protons. The amine (NH₂) protons would present as a broad singlet, the chemical shift of which could be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. The spectrum would show distinct signals for the 19 carbon atoms in the molecule. The carbons attached to the electronegative chlorine, oxygen, and nitrogen atoms would be deshielded and appear at lower fields. The chemical shifts of the aromatic carbons would provide insights into the electronic effects of the substituents on each ring.

2D NMR Techniques: To definitively assign all proton and carbon signals and to understand the through-bond and through-space correlations, a series of 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): Would reveal the spin-spin coupling network between adjacent protons, helping to trace the connectivity within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton with its directly attached carbon atom, allowing for the assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is critical for establishing the connectivity between the different structural fragments, such as the ether linkage between the two aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is vital for determining the preferred conformation of the molecule in solution, particularly the relative orientation of the phenyl rings around the flexible ether and benzyl C-C bonds.

A hypothetical ¹H NMR data table based on analogous structures is presented below:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H (Chloroaniline ring) | 6.5 - 7.2 | m | 3H |

| Aromatic-H (Phenoxy ring) | 6.8 - 7.4 | m | 4H |

| Aromatic-H (Benzyl ring) | 7.2 - 7.5 | m | 5H |

| -CH₂- | ~4.0 | s | 2H |

| -NH₂ | 3.5 - 5.0 | br s | 2H |

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Fragmentation Pathway Analysis and Isotopic Profiling

Advanced mass spectrometry techniques are essential for confirming the molecular formula and investigating the fragmentation behavior of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would provide a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental composition, C₁₉H₁₆ClNO. The presence of a chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio).

Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the isolation of the molecular ion followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information. Key fragmentation pathways for this compound would likely include:

Cleavage of the ether bond, leading to the formation of ions corresponding to the 3-chloroaniline and 4-benzylphenol (B16752) fragments.

Loss of the benzyl group (C₇H₇⁺, tropylium (B1234903) ion) from the molecular ion or fragment ions.

Loss of the chlorine atom or HCl from the chloroaniline moiety.

Sequential fragmentation of the aromatic rings.

Analysis of the fragmentation pattern allows for the reconstruction of the molecular structure and can be used to differentiate it from its isomers.

A table of expected major fragment ions is provided below:

| m/z | Possible Fragment Ion |

| 309/311 | [C₁₉H₁₆ClNO]⁺ (Molecular ion) |

| 183 | [C₁₃H₁₁O]⁺ (4-Benzylphenoxide radical cation) |

| 127/129 | [C₆H₅ClN]⁺ (3-Chloroaniline radical cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Vibrational Spectroscopy (Infrared and Raman) for Analyzing Functional Groups and Intermolecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound and can offer insights into intermolecular interactions in the solid state.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the various functional groups:

N-H Stretching: The primary amine group would exhibit two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the benzyl methylene group would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the diaryl ether linkage are expected in the 1200-1270 cm⁻¹ and 1000-1075 cm⁻¹ regions, respectively.

C-N Stretching: The C-N stretching vibration of the aromatic amine would be found in the 1250-1360 cm⁻¹ range.

C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric C-O-C stretching vibration, which may be weak in the IR spectrum, could be more prominent in the Raman spectrum.

Analysis of the vibrational spectra, often aided by computational calculations (e.g., Density Functional Theory, DFT), can provide a detailed assignment of the vibrational modes and confirm the presence of all key functional groups.

X-ray Crystallography for Solid-State Structural Determination and Co-crystal Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state with atomic resolution. This technique would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular connectivity and conformation.

Structural Determination: A successful crystallographic analysis would reveal:

The planarity or deviation from planarity of the aromatic rings.

The precise bond angles around the ether oxygen atom and the benzyl methylene carbon.

Co-crystal Analysis: The presence of both a hydrogen bond donor (the amine group) and acceptor sites (the amine nitrogen and the ether oxygen) makes this compound a candidate for forming co-crystals with other molecules. X-ray crystallography would be the primary tool to analyze the supramolecular assembly in such co-crystals, revealing the nature of intermolecular interactions like hydrogen bonding and π-π stacking. These interactions are fundamental to understanding the crystal packing and the physical properties of the solid material.

Due to the lack of publicly available crystal structure data, a detailed analysis of the packing and intermolecular interactions is not possible at this time.

Environmental Chemistry and Bioremediation Research Perspectives

Theoretical and Experimental Investigations into Biodegradation Pathways of Anilines and Ethers

The biodegradation of 2-(4-Benzylphenoxy)-3-chloroaniline is not extensively documented in dedicated studies. However, a theoretical pathway can be constructed based on extensive research into the microbial degradation of its constituent chemical classes: chloroanilines and diaryl ethers.

Chloroaniline Degradation: Substituted anilines, particularly chlorinated ones, are recognized as environmental pollutants due to their widespread use and persistence. sciepub.comsciepub.com Microbial degradation is a key process for their removal from the environment. sciepub.comsciepub.com Bacteria capable of utilizing chloroanilines as a sole source of carbon and nitrogen have been isolated, primarily from environments with a history of contamination. sciepub.comsciepub.comresearchgate.net

Experimental studies on compounds like 3-chloroaniline (B41212) (3-CA) and 4-chloroaniline (B138754) (PCA) show that the initial step often involves dioxygenase enzymes, which hydroxylate the aromatic ring to form chlorocatechols. sciepub.comsciepub.comnih.gov For instance, the degradation of p-chloroaniline by Pseudomonas sp. CA-1 proceeds through the formation of 4-chlorocatechol. nih.gov Similarly, Delftia acidovorans has been shown to transform 3-CA into 4-chlorocatechol. sciepub.comsciepub.com

Following the formation of the catechol intermediate, the aromatic ring is cleaved. Two primary pathways are known:

Ortho-cleavage: The ring is cleaved between the two hydroxyl groups.

Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups. nih.gov The expression of specific enzymes, such as catechol 2,3-dioxygenase, indicates a meta-cleavage pathway, which has been identified as a novel route for PCA degradation by Diaphorobacter PCA039. nih.govnih.gov

Co-metabolism, where the presence of a growth-promoting substrate like aniline (B41778) enhances the degradation of the more recalcitrant chloroaniline, is a promising strategy. nih.gov Aniline can stimulate the expression of key enzymes, such as catechol 2,3-dioxygenase, thereby boosting the meta-cleavage efficiency for PCA. nih.gov

Ether Bond Cleavage: The ether linkage in compounds like this compound is generally stable. However, microorganisms have evolved enzymatic systems, such as etherases or potent dioxygenases, capable of cleaving such bonds. The degradation of diphenyl ether herbicides, for example, involves the cleavage of the ether bond as a critical step. The photochemical degradation of the diphenyl ether herbicide Chloroxuron can also lead to dearylation. wikipedia.org

Theoretical Pathway for this compound: Based on the above, a plausible biodegradation pathway for this compound would begin with the cleavage of the ether bond. This would yield two primary intermediates: 3-chloroaniline and 4-benzylphenol (B16752). Subsequently, each of these intermediates would be degraded through established pathways. The 3-chloroaniline portion would likely be hydroxylated to form a chlorocatechol, followed by aromatic ring cleavage. The 4-benzylphenol component would be degraded through pathways typical for phenolic compounds. The presence of the chlorine substituent on the aniline ring is known to slow the rate of microbial transformation compared to unsubstituted aniline.

| Microorganism | Substrate | Key Enzymes/Metabolites | Pathway | Reference |

|---|---|---|---|---|

| Pseudomonas sp. CA-1 | p-Chloroaniline (PCA) | Oxidoreductases, 4-chlorocatechol, Catechol 2,3-dioxygenase | Deamination, hydroxylation, meta-cleavage | nih.gov |

| Diaphorobacter PCA039 | p-Chloroaniline (PCA) | 4-chlorocatechol, 2-hydroxy-5-chloromuconic semialdehyde | Meta-cleavage | nih.gov |

| Comamonas testosteroni | 3-Chloroaniline (3-CA) | Plasmid-encoded enzymes | Utilizes as sole C and N source | sciepub.comsciepub.com |

| Delftia acidovorans | 3-Chloroaniline (3-CA) | 4-chlorocatechol | Transformation (incomplete degradation) | sciepub.comsciepub.com |

| Acinetobacter soli GFJ2 | 3,4-Dichloroaniline (34DCA) | Dioxygenase, 4,5-dichlorocatechol | Hydroxylation, ring cleavage | mdpi.com |

Application of Green Chemistry Principles in the Synthesis and Derivatization of this compound

The conventional synthesis of diaryl ethers and substituted anilines often involves methods that are inconsistent with the principles of green chemistry. For example, the Ullmann condensation for creating diaryl ethers typically requires high temperatures and copper catalysts, while aniline synthesis can involve multi-step processes with poor atom economy. organic-chemistry.org The synthesis of this compound would traditionally involve a nucleophilic aromatic substitution or an Ullmann-type coupling between a 3-chloroaniline derivative and a 2-benzylphenol (B1197477) derivative.

Green chemistry offers a framework to improve the environmental footprint of such syntheses. Key principles applicable to the synthesis and derivatization of this compound include:

Catalyst Innovation: Replacing traditional metal catalysts like copper with more benign or efficient alternatives. Palladium-catalyzed Buchwald-Hartwig amination and etherification reactions have expanded the scope of C-N and C-O bond formation, though they still rely on precious metals. organic-chemistry.org A significant advancement is the development of metal-free approaches. For instance, a one-pot, metal-free synthesis of diarylamines has been developed using inexpensive and non-toxic reagents like urea-hydrogen peroxide, proceeding through imine formation and rearrangement. acs.orgacs.org

Alternative Solvents and Reaction Conditions: Many organic syntheses are performed in volatile organic solvents. arkat-usa.org A greener alternative is the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea. arkat-usa.org These solvents are non-toxic, non-flammable, and can facilitate reactions without the need for additional catalysts or bases. arkat-usa.org Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption, sometimes enabling catalyst-free reactions in solvents like DMSO. organic-chemistry.orgrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot reactions, where multiple steps are carried out in the same vessel, improve atom economy by eliminating the need to isolate intermediates, which reduces waste from separation and purification steps. acs.orgacs.org

| Parameter | Traditional Methods (e.g., Ullmann Coupling) | Green Chemistry Approaches | Reference |

|---|---|---|---|

| Catalyst | Stoichiometric or high-loading copper | Low-loading Pd catalysts; Metal-free systems; Reusable catalysts | organic-chemistry.orgacs.org |

| Solvents | High-boiling, often toxic solvents (e.g., DMF, NMP) | Water, Deep Eutectic Solvents (DES), Supercritical CO₂, or solvent-free conditions | arkat-usa.org |

| Energy | High temperatures, long reaction times | Microwave irradiation, ultrasound, room temperature reactions | organic-chemistry.orgrsc.org |

| Process | Multi-step with intermediate isolation | One-pot, tandem, or flow chemistry processes | acs.orgacs.org |

| Byproducts | Significant waste from reagents and solvents | High atom economy, recyclable solvents and catalysts | researchgate.net |

Environmental Fate Modeling and Persistence Assessment (Theoretical Frameworks)

Assessing the environmental risk of a chemical like this compound requires understanding its fate—where it goes, how long it stays, and how it transforms. Environmental fate and exposure models are powerful computational tools used for this purpose. rsc.orgrsc.org These models integrate a chemical's physicochemical properties with environmental parameters to predict its distribution and persistence. rsc.orgrsc.org

Key Input Parameters: The accuracy of these models is highly dependent on the quality of the input data for the chemical . For this compound, the following parameters would be crucial:

Partition Coefficients: These describe how a chemical distributes itself between different phases, such as the octanol-water partition coefficient (Kow) for bioaccumulation potential and the organic carbon-water (B12546825) partition coefficient (Koc) for sorption to soil and sediment.

Henry's Law Constant: This indicates the tendency of a chemical to partition between air and water, which is critical for modeling atmospheric transport. nih.gov

Degradation Rates: Half-lives for various degradation processes (biodegradation, hydrolysis, photolysis) in different media (water, soil) are essential. researchgate.net Biodegradation half-lives can be highly variable, and statistical approaches like Bayesian inference are being used to derive more robust estimates from experimental data. researchgate.net

Vapor Pressure and Water Solubility: These fundamental properties control a chemical's physical state and mobility.

The challenge for polar and ionizable chemicals is obtaining reliable partition coefficient data, which is an area of active research in environmental modeling. rsc.org Given its aniline group, the environmental behavior of this compound would be influenced by pH, affecting its speciation and partitioning.

| Parameter | Symbol | Significance in Modeling | Relevance to this compound |

|---|---|---|---|

| Octanol-Water Partition Coefficient | Kow | Predicts bioaccumulation potential in organisms. | Likely high due to two aromatic rings and benzyl (B1604629) group, suggesting bioaccumulation potential. |

| Soil/Sediment Adsorption Coefficient | Koc | Predicts tendency to sorb to organic matter in soil and sediment. | Expected to be significant, limiting mobility in water but leading to accumulation in solids. |

| Henry's Law Constant | H | Determines partitioning between air and water; potential for atmospheric transport. | Needs to be estimated to assess if it can become airborne. nih.gov |

| Biodegradation Half-Life | DT50 | Primary measure of persistence in soil and water. | Expected to be relatively long due to the chloro- and ether- functionalities. researchgate.net |

| Hydrolysis Rate | - | Chemical breakdown in water. | The ether bond is generally resistant to hydrolysis under typical environmental pH. |

| Photolysis Rate | - | Degradation by sunlight, especially in surface waters and the atmosphere. | Aromatic rings and the aniline group can be susceptible to photodegradation. wikipedia.org |

Q & A

Q. What are the common synthetic routes for preparing 2-(4-benzylphenoxy)-3-chloroaniline and its derivatives?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, analogous structures (e.g., 2-(2,4-dichlorophenoxy)-3-chloroaniline) are synthesized by reacting substituted chloroanilines with halogenated phenols under basic conditions, often using ethanol as a solvent and heating to reflux . Metal catalysts (e.g., Cu or Pd) may enhance coupling efficiency when introducing benzyl or aryl groups. Purification typically involves recrystallization or column chromatography, with yields varying based on substituent steric effects .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

Methodological Answer: Key techniques include:

- NMR : H and C NMR identify aromatic proton environments and substituent positions. Meta-substituted chloroanilines (e.g., 3-chloroaniline) exhibit distinct splitting patterns due to electron-withdrawing effects .

- IR Spectroscopy : Amine N-H stretches (~3400 cm) and C-Cl stretches (~750 cm) confirm functional groups .

- Mass Spectrometry : ESI-MS or GC-MS validates molecular weight and fragmentation patterns (e.g., m/z 379.11 for related carboxamide derivatives) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer: Given structural similarities to carcinogenic anilines (e.g., 4-chloroaniline), researchers must:

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/skin contact.

- Monitor metabolites: 3-chloroaniline (a potential analog) is classified as a suspect carcinogen by the EPA, requiring bioassay validation .

- Store in inert atmospheres to prevent oxidation or degradation .

Advanced Research Questions

Q. How can QSAR models predict the reactivity of this compound in biological or environmental systems?

Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., Hammett constants) with log EC values. For example, regression models for substituted anilines exclude 3-chloroaniline due to its outlier behavior, highlighting the need for steric/electronic parameter adjustments (e.g., van der Waals radii) . Computational tools like DFT can validate experimental enthalpy of formation data (~53.0 kJ·mol for 3-chloroaniline) and predict N-H bond dissociation energies .

Q. What experimental designs resolve contradictions in toxicity data between 3-chloroaniline and its structural analogs?